Cas no 921835-99-6 (N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylpropanamide)

N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylpropanamide structure
921835-99-6 structure
Product Name:N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylpropanamide
CAS No:921835-99-6
MF:C19H28N2O3
MW:332.437225341797
CID:6388017
PubChem ID:40887188
Update Time:2025-10-29

N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylpropanamide
    • N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]propanamide
    • F2261-0674
    • 921835-99-6
    • N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide
    • AKOS024633066
    • N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]propanamide
    • Propanamide, N-[2,3,4,5-tetrahydro-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-1,5-benzoxazepin-8-yl]-
    • Inchi: 1S/C19H28N2O3/c1-6-17(22)20-14-7-8-15-16(11-14)24-12-19(4,5)18(23)21(15)10-9-13(2)3/h7-8,11,13H,6,9-10,12H2,1-5H3,(H,20,22)
    • InChI Key: RVNQWPSTJPXGDV-UHFFFAOYSA-N
    • SMILES: C(NC1C=C2OCC(C)(C)C(=O)N(CCC(C)C)C2=CC=1)(=O)CC

Computed Properties

  • Exact Mass: 332.20999276g/mol
  • Monoisotopic Mass: 332.20999276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • Density: 1.079±0.06 g/cm3(Predicted)
  • Boiling Point: 556.3±50.0 °C(Predicted)
  • pka: 14.16±0.40(Predicted)

N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylpropanamide Pricemore >>

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Additional information on N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylpropanamide

Professional Introduction to N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylpropanamide (CAS No. 921835-99-6)

N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylpropanamide, identified by the CAS number 921835-99-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the benzoxazepine class, a scaffold known for its diverse biological activities and potential therapeutic applications. The structural complexity of this compound, characterized by its bulky substituents and functional groups, makes it a promising candidate for further investigation in drug discovery and development.

The benzoxazepine core of N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylpropanamide is a key feature that contributes to its unique pharmacological profile. Benzoxazepines have been extensively studied for their potential as scaffolds in the design of central nervous system (CNS) drugs due to their ability to interact with various neurotransmitter systems. Recent advancements in medicinal chemistry have highlighted the benzoxazepine scaffold as a versatile platform for developing novel therapeutic agents with improved efficacy and selectivity.

In particular, the amide functionality at the propyl chain of this compound introduces a potential site for interaction with biological targets. The presence of bulky alkyl groups such as 3-methylbutyl and 3,3-dimethyl substituents may influence the compound's solubility, bioavailability, and binding affinity to biological receptors. These structural features are critical in determining the pharmacokinetic and pharmacodynamic properties of the molecule.

Recent studies have demonstrated that modifications within the benzoxazepine ring can significantly alter its biological activity. For instance, derivatives with specific substitutions have shown promise in preclinical models as potential treatments for neurological disorders such as epilepsy and anxiety. The compound N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylpropanamide represents an intriguing modification of this scaffold that warrants further exploration.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies are employed to construct the complex benzoxazepine core. The introduction of the amide group at the propyl chain is achieved through nucleophilic acylation reactions, which are optimized to minimize side products.

Evaluation of the pharmacological properties of N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylpropanamide has revealed promising results in initial in vitro assays. The compound demonstrates moderate affinity for certain CNS receptors without significant off-target effects. This selectivity is crucial for developing drugs with improved safety profiles. Further in vivo studies are necessary to validate these findings and assess the compound's efficacy in animal models.

The potential therapeutic applications of this compound are broad and span across multiple disease areas. Given its structural similarity to known CNS active agents, it may serve as a lead compound for developing treatments targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, its interaction with neurotransmitter systems suggests potential utility in managing mood disorders like depression and bipolar disorder.

The role of computational chemistry and molecular modeling has been instrumental in understanding the binding interactions of N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylylpropanamide with biological targets. These tools provide insights into how structural modifications influence receptor binding affinity and specificity. By leveraging computational methods alongside experimental data, researchers can accelerate the drug discovery process and identify optimal analogs for further development.

The regulatory landscape for new drug candidates necessitates rigorous testing to ensure safety and efficacy before human clinical trials can commence. Navigating these requirements involves comprehensive characterization of the compound through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy、high-performance liquid chromatography (HPLC) و mass spectrometry (MS). These methods provide critical data on purity、chemical structure و stability, which are essential for regulatory submissions.

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